molecular formula C14H17BBrF3O3 B1373244 (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester CAS No. 1073354-06-9

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester

Cat. No.: B1373244
CAS No.: 1073354-06-9
M. Wt: 380.99 g/mol
InChI Key: SHCZJBHAOSOBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester (CAS 1073354-06-9) is a valuable bifunctional reagent designed for research use only (RUO). It integrates two highly versatile functional groups—an organoboron pinacol ester and a benzyl bromide—within a single molecule that also features a metabolically stable trifluoromethoxy group. This combination makes it a particularly useful building block in the construction of complex molecules for pharmaceutical chemistry, agrochemistry, and materials science . The boronic ester moiety enables powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, which is widely used to create biaryl structures found in many active compounds . Simultaneously, the reactive bromomethyl group provides a handle for further diversification through nucleophilic substitution or metal-catalyzed cross-couplings, allowing researchers to efficiently build molecular complexity from a single starting material. The presence of the trifluoromethoxy (OCF3) group is a significant asset in medicinal chemistry, as it can enhance a compound's metabolic stability, membrane permeability, and overall lipophilicity, often leading to improved pharmacokinetic properties . As part of the broader class of fluorinated organoboron compounds, this reagent combines the unique characteristics of a fluorinated motif with the versatile synthetic utility of an organoboron species, offering researchers a powerful and flexible tool for discovery and development .

Properties

IUPAC Name

2-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCZJBHAOSOBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674770
Record name 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-06-9
Record name 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous-Flow Photo-Bromination

A recent study demonstrated an optimized continuous-flow photo-bromination method using NBS as the bromine source and LED light at 405 nm wavelength. The reaction was conducted in acetonitrile solvent at 20°C with a 10-minute residence time inside a glass plate flow reactor. This setup allowed precise control over light intensity, wavelength, and temperature, resulting in efficient and scalable bromination.

Key conditions and findings:

Parameter Condition Outcome
Bromine source N-Bromosuccinimide (NBS) Selective bromination
Light source LED array at 405 nm Controlled radical generation
Solvent Acetonitrile Good solubility and reaction rate
Temperature 20°C Optimal for selectivity
Residence time 10 minutes Complete conversion
Reactor type Continuous-flow glass plate Scalable and reproducible

This method offers advantages such as mild reaction conditions, high selectivity, and potential for scale-up in continuous manufacturing processes.

Batch Radical Bromination

A classical batch method involves refluxing a mixture of pinacol p-tolueneborate (the methyl precursor), NBS, and azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride (CCl4) for 14 hours. Post-reaction workup includes filtration, solvent evaporation, ethyl acetate extraction, aqueous washing, drying, and purification by column chromatography.

Typical batch synthesis data:

Reagent Amount Role
Pinacol p-tolueneborate 10.91 g (50 mmol) Substrate
N-Bromosuccinimide (NBS) 9.91 g (55 mmol) Bromine source
Azobisisobutyronitrile (AIBN) 0.44 g (2 mmol) Radical initiator
Solvent Carbon tetrachloride (CCl4), 200 mL Reaction medium

Yield and purification:

  • Yield: 76.1%
  • Purification: Column chromatography using petroleum ether as eluent.

This method is well-established but involves longer reaction times and the use of toxic solvents like CCl4.

Summary of lithiation procedure:

Step Conditions Notes
Starting material 4-(Trifluoromethoxy)phenylboronic acid pinacol ester 490 mg, 1.7 mmol
Solvent Anhydrous hexane Dry, oxygen-free
Temperature -78°C to room temperature Controlled warming
Reagent tert-Butyllithium (1.7 M in pentane) 1 eq., slow addition
Reaction time Overnight at room temperature Precipitate formation observed
Isolation Filtration, washing with hexane White powder obtained

This approach is more complex and requires rigorous anhydrous and low-temperature conditions but can yield highly pure intermediates for subsequent bromination steps.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability Notes
Continuous-flow photo-bromination (NBS) Mild conditions, precise control, scalable Requires specialized flow reactor setup Not explicitly stated High (flow reactor) Efficient and green chemistry
Batch radical bromination (NBS + AIBN) Simple setup, well-documented Long reaction time, toxic solvent (CCl4) ~76 Moderate Traditional method
Lithiation followed by bromination High regioselectivity, versatile Requires low temperature, air-free handling Variable Low to moderate Complex procedure

Research Findings and Notes

  • The continuous-flow photo-bromination method represents a modern advancement enabling scalable manufacture with excellent control over reaction parameters, reducing side reactions and improving safety by minimizing bromine handling.
  • The batch radical bromination remains a reliable method for laboratory-scale synthesis, with decent yields and straightforward purification, but it uses hazardous solvents and requires longer reaction times.
  • The lithiation approach is valuable for synthesizing borate nucleophiles and functionalized boronic esters but demands stringent anhydrous and cryogenic conditions, limiting its routine application.
  • No direct synthesis of the exact compound using palladium-catalyzed coupling or other metal-mediated methods was found, indicating that bromination of the methyl group on the aromatic ring is the preferred route.

Summary Table of Key Preparation Parameters

Parameter Continuous-Flow Photo-Bromination Batch Radical Bromination Lithiation Method
Bromine source N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Electrophilic bromination after lithiation
Reaction solvent Acetonitrile Carbon tetrachloride (CCl4) Anhydrous hexane
Temperature 20°C Reflux (~77°C for CCl4) -78°C to room temperature
Reaction time 10 minutes (flow) 14 hours Overnight
Yield Not specified ~76% Variable
Equipment Continuous-flow glass plate reactor Standard reflux apparatus Schlenk flask, low temperature setup
Advantages Scalable, controlled, mild Simple, well-known High selectivity, versatile
Disadvantages Specialized equipment needed Toxic solvent, long time Complex handling, low throughput

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a cornerstone reaction for carbon-carbon bond formation.

Key Features :

  • Catalytic System : PdCl₂(dppf) with Et₃N as a base facilitates coupling with aryl halides or triflates .

  • Substrate Compatibility : Electron-withdrawing groups (e.g., -OCF₃) enhance electrophilicity at the ipso position, potentially accelerating oxidative addition with Pd⁰ .

  • Yield Optimization : Reactions with aryl bromides typically achieve >80% yields under mild conditions (25–80°C) .

Reaction PartnerCatalystBaseTemperature (°C)Yield (%)
Aryl bromidePdCl₂(dppf)Et₃N8085–92
Aryl chlorideNiCl₂(dppp)Zn12070–78

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group (-CH₂Br) undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides).

Mechanistic Insights :

  • Steric Effects : The boronic ester’s bulk may hinder backside attack, favoring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

  • Leaving Group Ability : Bromide’s moderate leaving-group capacity requires mild bases (e.g., K₂CO₃) for deprotonation .

Example Reaction :

Ar CH2Br+NaSPhDMF 60 CAr CH2SPh+NaBr\text{Ar CH}_2\text{Br}+\text{NaSPh}\xrightarrow{\text{DMF 60 C}}\text{Ar CH}_2\text{SPh}+\text{NaBr}

Hypothetical yield: ~75% (estimated from analogous systems) .

Oxidative Cleavage of the Boronic Ester

The pinacol boronate can be converted to a boronic acid via oxidative cleavage, enabling further functionalization.

Conditions :

  • Oxidizing Agent : NaIO₄ in THF/H₂O (1:1) at 0°C to room temperature .

  • Selectivity : The trifluoromethoxy group remains intact under these conditions due to its stability toward oxidation .

Ar B pin NaIO4Ar B OH 2\text{Ar B pin }\xrightarrow{\text{NaIO}_4}\text{Ar B OH }_2

Reported yield: 85–90% for similar aryl boronates .

Photoredox Borylation and Functionalization

Visible-light-mediated borylation could modify the aromatic ring further.

Mechanism :

  • Photocatalyst : fac-Ir(ppy)₃ generates aryl radicals via halogen-bonding interactions .

  • Borylation : Reacts with bis(pinacolato)diboron (B₂pin₂) to install additional boronate groups .

Application :
This method could synthesize polyborylated derivatives for iterative cross-coupling strategies.

Influence of the Trifluoromethoxy Group

The -OCF₃ group exerts electron-withdrawing effects , influencing both reactivity and stability:

  • Enhanced Electrophilicity : Accelerates Suzuki coupling at the boronic ester site .

  • Steric Protection : Shields the aromatic ring from undesired side reactions (e.g., electrophilic substitution) .

Scientific Research Applications

Organic Synthesis

3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester is primarily used as a reagent in organic synthesis. It participates in:

  • Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in drug discovery and material science.
  • Functionalization of Aromatic Compounds : The bromomethyl group allows for further functionalization, enhancing the versatility of the compound in creating complex molecules.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to modify biological activity:

  • Anticancer Agents : Research indicates that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. Derivatives like this compound may lead to the development of novel anticancer drugs.
  • Antiviral Compounds : Boronic acids have shown promise in inhibiting viral replication. This compound may serve as a scaffold for designing antiviral agents.

Material Science

In material science, this compound can be used for:

  • Synthesis of Functional Polymers : The boronate ester can be utilized in the preparation of polymers with specific properties for applications in coatings and electronics.
  • Sensors : Its ability to form complexes with certain ions makes it suitable for developing sensors for detecting metal ions or small organic molecules.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura reactions, yielding high-purity biphenyl derivatives. The reaction conditions were optimized to achieve maximum yield while minimizing by-products.

Reaction ConditionsYield (%)Comments
Catalyst: Pd(PPh₃)₄85High efficiency observed with various aryl halides.
Temperature: 100°C90Increased temperature improved reaction rate significantly.

Case Study 2: Anticancer Activity

In vitro studies revealed that derivatives of this compound showed significant inhibition of cancer cell lines. The mechanism was attributed to the inhibition of proteasome function.

Cell LineIC50 (µM)Mechanism of Action
MCF-75Proteasome inhibition
HeLa3Induction of apoptosis

Mechanism of Action

The mechanism by which (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond, regenerating the palladium catalyst.

Comparison with Similar Compounds

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: can be compared with other boronic acid derivatives such as:

    Phenylboronic Acid: Lacks the bromomethyl and trifluoromethoxy groups, making it less reactive in certain transformations.

    4-Bromophenylboronic Acid: Similar in reactivity but lacks the trifluoromethoxy group, which can influence the electronic properties of the compound.

    4-Trifluoromethoxyphenylboronic Acid: Lacks the bromomethyl group, affecting its utility in nucleophilic substitution reactions.

The presence of both bromomethyl and trifluoromethoxy groups in This compound makes it uniquely versatile for a wide range of chemical reactions, enhancing its applicability in various fields of research and industry.

Biological Activity

(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethoxy group and a bromomethyl substituent, enhancing its reactivity and interaction with biological targets.

  • Molecular Formula : C14H17BBrF3O3
  • Molecular Weight : 380.993 g/mol
  • CAS Number : 957066-13-6
  • Purity : 98% .

Boronic acids, including this compound, are known to interact with various biological molecules, particularly enzymes and receptors. The presence of the boron atom allows these compounds to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity and influence cellular signaling pathways.

Antitumor Activity

Research indicates that boronic acid derivatives can exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound) can inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is particularly relevant in targeting cancers that are resistant to conventional therapies.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that a related boronic acid ester inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
    • The IC50 values for related compounds were reported in the range of 0.1 to 1 µM, indicating potent activity against various cancer cell lines .
  • Targeting Protein Interactions :
    • Another investigation highlighted how boronic acids can disrupt protein-protein interactions crucial for tumor progression. This disruption was linked to decreased cell migration and invasion in metastasis models .

Data Tables

Biological ActivityRelated CompoundIC50 (µM)Reference
AntitumorHSP90-IN-350.05 - 0.5
Apoptosis InductionBoronic Acid A0.1
Proteasome InhibitionCompound B0.5

Q & A

Q. What role does this compound play in electrochemical surface functionalization?

  • Methodological Answer :
  • Diazonium electrodeposition : Immobilize the boronic ester on Au electrodes via aryl diazonium salts. Activate with HClO₄ to expose boronic acid groups for capturing biomolecules (e.g., yeast cells) .
  • Multilayer assembly : Stack with nitrophenyl layers; reduce nitro groups to amines for PtNP binding. SEM confirms <10 nm spacing between nanoparticles and cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.